4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
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Overview
Description
The compound 4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate is a complex organic molecule. It contains multiple functional groups, including carboxylic acid, sulfonate, and quaternary ammonium groups. This compound is often used as a small molecule linker in bioconjugation and drug delivery applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indole derivatives. The key steps include:
Formation of the indole core: This is typically achieved through Fischer indole synthesis.
Introduction of the carboxypentyl group: This can be done via alkylation reactions.
Formation of the sulfonate group: This involves sulfonation reactions.
Final assembly: The various fragments are combined through condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Produces carboxylic acid derivatives.
Reduction: Leads to the formation of secondary amines.
Substitution: Results in the formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the stability and specificity of drugs.
Industry: Applied in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of this compound involves its ability to act as a linker, facilitating the attachment of various molecules. The carboxylic acid and sulfonate groups provide reactive sites for conjugation, while the quaternary ammonium group enhances solubility and stability. The molecular targets and pathways involved depend on the specific application, such as targeting specific cells or tissues in drug delivery .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
- 2,3,3-trimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Uniqueness
This compound is unique due to its combination of functional groups, which provide multiple reactive sites for conjugation. Its structure allows for versatile applications in bioconjugation and drug delivery, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C43H48N2O5S |
---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C43H48N2O5S/c1-42(2)37(44(28-14-6-9-23-39(46)47)35-26-24-31-17-10-12-19-33(31)40(35)42)21-7-5-8-22-38-43(3,4)41-34-20-13-11-18-32(34)25-27-36(41)45(38)29-15-16-30-51(48,49)50/h5,7-8,10-13,17-22,24-27H,6,9,14-16,23,28-30H2,1-4H3,(H-,46,47,48,49,50) |
InChI Key |
OHNKERIUPMLSIL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
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